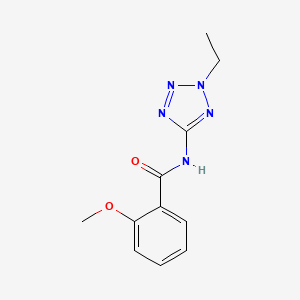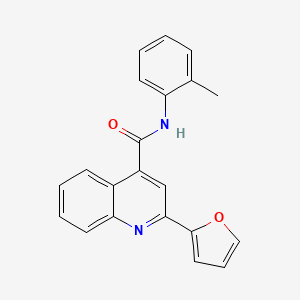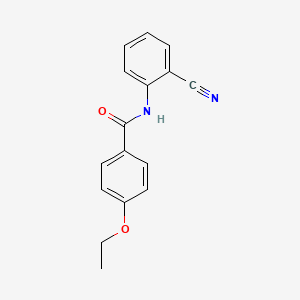
N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide, also known as A-769662, is a small molecule compound that has gained significant attention in the scientific research community due to its potential therapeutic benefits. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a key cellular energy sensor that plays a crucial role in regulating metabolism and maintaining cellular homeostasis.
科学的研究の応用
N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide has been extensively studied in various scientific research applications, including cancer research, metabolic disorders, and neurodegenerative diseases. N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer drug candidate. In metabolic disorders, N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide has been shown to improve glucose uptake and insulin sensitivity, making it a potential treatment for type 2 diabetes. Additionally, N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide activates AMPK by binding to the γ-subunit of the enzyme, resulting in conformational changes that increase its activity. AMPK activation leads to the inhibition of anabolic pathways and the activation of catabolic pathways, resulting in increased energy production and utilization. Additionally, AMPK activation leads to the inhibition of mTOR signaling, resulting in the inhibition of cell growth and proliferation. The mechanism of action of N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide has been extensively studied, and its specificity for AMPK activation has been confirmed.
Biochemical and Physiological Effects
N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide has been shown to have several biochemical and physiological effects, including increased glucose uptake, increased fatty acid oxidation, and decreased lipogenesis. Additionally, N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases. N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide has also been shown to have neuroprotective effects, resulting in improved cognitive function and decreased neuroinflammation.
実験室実験の利点と制限
N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide has several advantages for lab experiments, including its specificity for AMPK activation, its potency, and its stability. Additionally, N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide has been extensively studied, and its effects have been well-characterized. However, N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide, including the development of more potent and selective AMPK activators, the investigation of its potential as an anti-cancer drug, and the exploration of its effects on aging and lifespan. Additionally, the development of more soluble forms of N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide could improve its potential as a therapeutic agent. Overall, N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide has significant potential as a therapeutic agent for several diseases, and further research is needed to fully understand its mechanisms of action and potential clinical applications.
合成法
The synthesis method of N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide involves a multi-step process that begins with the synthesis of 2-methoxybenzoic acid. The acid is then converted into an acid chloride, which is reacted with 2-aminoethanol to form the corresponding amide. The amide is then reacted with sodium azide to form the tetrazole ring, resulting in the final product, N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide. The synthesis of N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide has been optimized over the years, resulting in high yields and purity of the final product.
特性
IUPAC Name |
N-(2-ethyltetrazol-5-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-3-16-14-11(13-15-16)12-10(17)8-6-4-5-7-9(8)18-2/h4-7H,3H2,1-2H3,(H,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEQSKKGWXWOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(difluoromethoxy)phenyl]benzamide](/img/structure/B5699504.png)

![N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5699515.png)
![3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5699520.png)

![9-[(4-chlorophenyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5699540.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5699549.png)


![5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5699568.png)
![1-[(4-methoxyphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5699573.png)

